7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a methoxy group at position 7, a methyl group at position 4, and a complex side chain at position 4. The side chain includes a 3-oxo propyl group linked to a piperazine ring substituted with a 2-pyridylethyl moiety. Coumarins are renowned for their fluorescence, antimicrobial, and antioxidant properties .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-methoxy-4-methyl-6-[3-oxo-3-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propyl]chromen-2-one |
InChI |
InChI=1S/C25H29N3O4/c1-18-15-25(30)32-23-17-22(31-2)19(16-21(18)23)6-7-24(29)28-13-11-27(12-14-28)10-8-20-5-3-4-9-26-20/h3-5,9,15-17H,6-8,10-14H2,1-2H3 |
InChI Key |
MZHXHTDWJWVTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Base Structure: 7-Hydroxy-4-Methyl-2H-Chromen-2-One
The chromenone core is derived from 7-hydroxy-4-methylcoumarin, synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For example:
Methylation at the 7-position is achieved using dimethyl sulfate (DMS) in alkaline conditions:
Key Reaction Parameters :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Pechmann Condensation | H₂SO₄ | 80°C | 68–72% |
| Methylation | DMS | 25°C | 85–90% |
Introduction of the 3-Oxopropyl Chain
The 3-oxopropyl group is introduced at the 6-position of the chromenone core via Friedel-Crafts acylation or directed ortho-metalation strategies.
Friedel-Crafts Acylation
Using AlCl₃ as a catalyst, the chromenone reacts with acryloyl chloride to form a β-keto intermediate:
Hydrogenation over Pd/C selectively reduces the double bond:
Optimization Insights :
-
Catalyst Loading : 5% Pd/C achieves >95% conversion.
Synthesis of 4-[2-(2-Pyridyl)Ethyl]Piperazine
Piperazine Functionalization
The piperazine moiety is synthesized by alkylating piperazine with 2-(2-pyridyl)ethyl bromide. The reaction proceeds in acetonitrile under reflux:
Critical Parameters :
-
Molar Ratio : A 1:1 ratio of piperazine to alkylating agent prevents over-alkylation.
-
Base : K₂CO₃ ensures efficient deprotonation without side reactions.
Coupling of Chromenone and Piperazine Moieties
The final step involves conjugating the 3-oxopropylchromenone with the piperazine derivative via nucleophilic acyl substitution.
Ketone Activation and Amine Coupling
The ketone is activated using phosgene or thionyl chloride to form the acyl chloride, which reacts with the piperazine in dichloromethane (DCM):
Reaction Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM | 78% yield |
| Temperature | 0–5°C | Minimizes decomposition |
| Stoichiometry | 1.2 eq piperazine | Ensures complete reaction |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (CHCl₃:MeOH = 20:1), yielding >95% purity.
Spectroscopic Validation
-
¹H-NMR : Key signals include the methoxy singlet at δ 3.85 ppm and pyridyl protons at δ 8.45–7.25 ppm.
-
MS : Molecular ion peak at m/z 436.2 [M+H]⁺ confirms the molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Convergent Synthesis | 5 | 32% | Modular, scalable | Lengthy purification |
| Linear Synthesis | 7 | 18% | Lower cost | Poor regioselectivity |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd/C can be reused up to 3 times without significant activity loss.
-
Solvent Recovery : DCM and acetonitrile are distilled and reused, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Research indicates that 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
- Neuropharmacological Effects : It shows potential as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromenone Core : Utilizing standard synthetic techniques to construct the chromenone framework.
- Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Functional Group Modifications : Optimizing reaction conditions (temperature, solvents, catalysts) to enhance yield and purity.
Comparative Analysis with Related Compounds
To better understand the unique properties of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Dimethylfurochromenone | Furochromene core with dimethyl substitution | Antimicrobial, anticancer |
| 7-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Antioxidant, anti-inflammatory |
| 6-Methylcoumarin | Coumarin base with methyl substitution | Antimicrobial, anticoagulant |
This table illustrates the diversity within the chemical class while emphasizing the unique structural features and potential applications of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Neuropharmacological Studies : A study demonstrated that modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors, suggesting a pathway for developing antidepressant therapies .
- Cancer Research : In vitro studies showed that 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one could induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine and pyridine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The chromen-2-one core may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its coumarin core combined with a pyridyl-piperazine side chain. Below is a comparative analysis with analogous structures from the literature:
Key Observations :
- Core Structure: Unlike quinoline or pyrazolo-pyrimidine derivatives , the target compound’s coumarin core may confer distinct photophysical or metabolic properties.
- The 3-oxo propyl group may enhance solubility compared to simpler alkyl chains .
- Methoxy Group: The 7-methoxy substituent is shared with antimicrobial quinolones , implying possible bioactivity overlap.
Pharmacological Implications
- Antimicrobial Potential: The 7-methoxy group and piperazine-pyridyl chain resemble features in fluoroquinolones (e.g., ciprofloxacin) and patented kinase inhibitors . These groups may enhance DNA gyrase or topoisomerase IV binding .
- Antioxidant Activity: Coumarins with electron-donating groups (e.g., methoxy) often exhibit radical-scavenging properties, as seen in related quinoline derivatives .
Biological Activity
7-Methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one, a complex organic compound, exhibits significant biological activity attributed to its unique chromenone structure. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C21H22N2O3
- Molecular Weight : Approximately 366.41 g/mol
- Functional Groups : Methoxy group, methyl group, piperazine moiety
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:
- Formation of the chromenone core.
- Introduction of the piperazine moiety.
- Functionalization at various positions to enhance biological activity.
Antimicrobial Activity
Research indicates that 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 30 µM |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
These findings highlight the compound's potential in cancer therapy, warranting further exploration into its mechanism of action and efficacy .
The biological activity of this compound is believed to involve the following mechanisms:
- DNA Intercalation : The chromenone structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that the compound showed superior activity compared to standard antibiotics, making it a promising candidate for further development .
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers found that treatment with this compound led to significant apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the coumarin core (e.g., introducing methoxy and methyl groups) followed by coupling the piperazine-pyridylpropyl moiety. Key steps include:
- Nucleophilic substitution for introducing the piperazine group.
- Mitsunobu or Ullmann coupling for attaching the pyridylethyl chain .
- Optimization parameters:
- Solvent polarity (e.g., DMF for polar intermediates).
- Catalysts (e.g., Pd for cross-coupling reactions).
- Temperature control (60–80°C for amide bond formation) .
- Yield improvements are achieved via reflux purification and column chromatography to isolate intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxy at C7, methyl at C4) .
- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- Chromatography :
- HPLC with C18 columns (acetonitrile/water gradient) for purity assessment (>95%) .
- TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation :
- Use positive controls (e.g., known enzyme inhibitors) to confirm assay reliability .
- Standardize cell lines (e.g., HepG2 vs. HEK293) to minimize variability .
- Pharmacokinetic Factors :
- Evaluate membrane permeability (logP) and plasma protein binding to explain differential activity in cell-based vs. cell-free assays .
- Data Normalization :
- Report activity as % inhibition relative to baseline, accounting for solvent effects (e.g., DMSO toxicity at >0.1%) .
Q. What experimental strategies are recommended to elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies :
- Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking :
- Use AutoDock Vina to model interactions between the compound’s pyridyl-piperazine moiety and enzyme active sites (e.g., kinases, cytochrome P450) .
- Mutagenesis Assays :
- Engineer enzyme mutants (e.g., alanine scanning) to identify critical binding residues .
Q. How can researchers design in vivo studies to evaluate the compound’s therapeutic potential while minimizing confounding variables?
- Methodological Answer :
- Experimental Design :
- Use randomized block designs with split plots for dose-response and toxicity assessments (e.g., 4 replicates per group) .
- Endpoint Selection :
- Measure biomarkers (e.g., TNF-α for anti-inflammatory activity) alongside pharmacokinetic parameters (Cmax, AUC) .
- Control Groups :
- Include vehicle controls and reference drugs (e.g., warfarin for anticoagulant studies) .
Data Contradiction Analysis
Q. How should conflicting results in cytotoxicity assays (e.g., IC50 variability) be investigated?
- Methodological Answer :
- Source Identification :
- Test compound stability in assay media (e.g., degradation in PBS vs. DMEM) .
- Dose-Response Reproducibility :
- Repeat assays with freshly prepared stock solutions to rule out solvent evaporation effects .
- Statistical Analysis :
- Apply Grubbs’ test to identify outliers and ANOVA for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
